6-Amino-1H-indole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

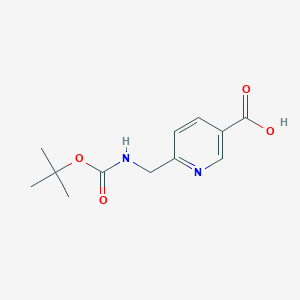

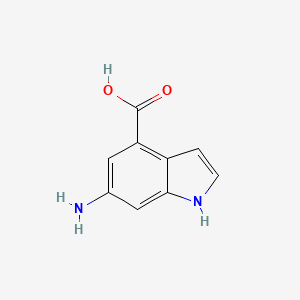

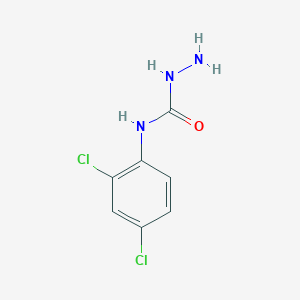

“6-Amino-1H-indole-4-carboxylic acid” is a compound with the molecular formula C9H8N2O2 . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have various biologically vital properties .

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Molecular Structure Analysis

The molecular structure of “this compound” includes a carboxylic acid group linked to an indole . The InChI representation of the molecule is InChI=1S/C9H8N2O2/c10-5-3-7 (9 (12)13)6-1-2-11-8 (6)4-5/h1-4,11H,10H2, (H,12,13) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 79.1 Ų .

Scientific Research Applications

Conformational Analysis in Peptide Studies

The synthesis of conformationally constrained tryptophan derivatives, including 6-amino-1H-indole-4-carboxylic acid analogues, has been an area of interest in peptide research. These derivatives are designed to limit the conformational flexibility of the side chain in peptides, which aids in elucidating the structure of peptides and peptoids (Horwell et al., 1994).

Synthesis of Hydroxyindole-Carboxylic Acids

The synthesis of hydroxyindole-carboxylic acids, starting from compounds like this compound, is significant in biology and medicine. These compounds are vital for understanding the metabolism of indole compounds in plants and animals (Marchelli et al., 1969).

Development of Anti-Inflammatory Compounds

The compound 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, closely related to this compound, is a key scaffold in the synthesis of anti-inflammatory compounds like Herdmanine D (Sharma et al., 2020).

Antibacterial and Antifungal Properties

Derivatives of indole-carboxylic acids, including this compound analogues, have shown significant antibacterial and moderate antifungal activities. This makes them potential candidates for developing new antimicrobial agents (Raju et al., 2015).

Use in Auxin Research and Metabolite Studies

Indole-3-acetic acid derivatives, which can be structurally related to this compound, play a crucial role in plant hormone (auxin) research and in studying human, animal, and microbial metabolites (Ilić et al., 2005).

Synthesis of Fluorescence Probes

Constrained amino acids and benzannulated analogs of indole, including structures derived from this compound, are synthesized for use as potential fluorescence probes in peptide structure studies (Morales, 1995).

Development of Glycine-Site NMDA Receptor Antagonists

Indole-carboxylic acid derivatives, akin to this compound, have been explored for their potential as glycine-site NMDA receptor antagonists, which are important in neurological research and drug development (Baron et al., 2005).

Synthesis of DNA Binding Agents

Indole-containing analogues of bis-netropsin, utilizing indole dicarboxylic acids similar to this compound, have been synthesized for DNA binding studies. This research is crucial for understanding DNA interactions and potential therapeutic applications (Khalaf et al., 2000).

Future Directions

Indole and its derivatives have shown good therapeutic prospects. Recent studies aim to highlight the construction of indoles as a moiety in selected alkaloids . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been reported to show inhibitory activity against various viruses . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a derivative of indole, showed inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, dietary intake can widely influence gut microbiota and the related indole metabolism . .

properties

IUPAC Name |

6-amino-1H-indole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOTRDWHQRKJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619756 |

Source

|

| Record name | 6-Amino-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885520-34-3 |

Source

|

| Record name | 6-Amino-1H-indole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)

![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)